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Compound of Interest

Compound Name:
2-(Piperidin-4-

yloxy)ethanethioamide

Cat. No.: B13221211

Get Quote

Part 1: Executive Summary & Chemical Identity
2-(Piperidin-4-yloxy)ethanethioamide is a functionalized heterocyclic building block

characterized by a piperidine pharmacophore linked via an ether bridge to a thioacetamide

moiety. This molecule serves as a critical bioisostere in fragment-based drug discovery

(FBDD), particularly in the design of H₂S-donating therapeutics and protease inhibitors where

the thioamide group replaces a conventional amide bond to enhance proteolytic stability.

The following data establishes the core chemical identity of the molecule for validation in

experimental workflows.

Table 1: Physicochemical Profile
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Property Value Notes

IUPAC Name
2-(Piperidin-4-

yloxy)ethanethioamide

Molecular Formula C₇H₁₄N₂OS

Molecular Weight 174.26 g/mol
Calculated based on standard

atomic weights.

Monoisotopic Mass 174.0827 Da

SMILES C1CNCCC1OCC(=S)N Canonical representation.

InChI Key (Predicted) ZXYZ... Structure dependent.

H-Bond Donors 2
(Piperidine NH, Thioamide

NH₂)

H-Bond Acceptors 3
(Piperidine N, Ether O,

Thioamide S)

Predicted LogP ~0.2 - 0.5
Moderate hydrophilicity due to

polarity.

Part 2: Structural Analysis & Causality
The molecule is composed of three distinct functional domains, each contributing to its

reactivity and biological profile:

Piperidine Ring (Secondary Amine): A high-pKa basic center (pKa ~10-11) that ensures

solubility in aqueous media and provides a vector for salt formation (e.g., HCl or TFA salts).

In drug design, this ring often mimics basic amino acid side chains (Lys/Arg).

Ether Linkage (-O-): Provides rotational freedom and acts as a hydrogen bond acceptor.

Unlike an ester or amide linker, the ether bond is metabolically stable against esterases.

Thioamide Group (-C(=S)NH₂): The defining feature. The C=S bond is longer and more

polarizable than C=O. Thioamides are bioisosteres of amides but exhibit:

Increased Acidity: The NH protons are more acidic (pKa ~12-13) than amides.
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H₂S Donation: Under oxidative stress or specific enzymatic cleavage, thioamides can

release hydrogen sulfide, a gaseous signaling molecule with cytoprotective properties [1].

Part 3: Synthesis Protocol (Self-Validating)
Since this specific molecule is often a custom synthesis target rather than a catalog item, the

following Boc-Protection Route is the industry-standard "Best Practice" for high-yield

production. This pathway prevents the self-polymerization of the secondary amine and ensures

regioselectivity.

Reagents & Materials
Starting Material:N-Boc-4-hydroxypiperidine (CAS: 109384-19-2).

Alkylation Agent: Chloroacetonitrile (CAS: 107-14-2).

Thionation Agent: Hydrogen Sulfide (gas) or Sodium Hydrosulfide (NaSH) with Magnesium

Chloride.

Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Step-by-Step Methodology
Phase 1: Ether Formation (Williamson Synthesis)

Activation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF under N₂

atmosphere. Cool to 0°C.

Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30

min until H₂ evolution ceases. Causality: This generates the alkoxide nucleophile.

Alkylation: Add Chloroacetonitrile (1.1 eq) dropwise. Allow to warm to Room Temperature

(RT) and stir for 12 hours.

Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1] The product is tert-butyl 4-

(cyanomethoxy)piperidine-1-carboxylate.

Phase 2: Thionation (Nitrile to Thioamide)
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Setup: Dissolve the nitrile intermediate in DMF or Ethanol.

Reagent Addition: Add NaSH (2.0 eq) and MgCl₂ (1.0 eq). Note: MgCl₂ acts as a Lewis acid

catalyst to activate the nitrile.

Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (the thioamide is significantly more

polar and UV active than the nitrile).

Purification: The intermediate tert-butyl 4-(2-amino-2-thioxoethoxy)piperidine-1-carboxylate is

isolated via silica gel chromatography.

Phase 3: Global Deprotection
Cleavage: Dissolve the thioamide intermediate in DCM (10 volumes). Add TFA (5 volumes)

at 0°C.

Stir: Stir at RT for 2 hours. Validation: Monitor disappearance of the Boc signal in NMR or

mass shift (-100 Da) in LC-MS.

Isolation: Evaporate volatiles. The product is obtained as the Trifluoroacetate salt.

Free Basing (Optional): Pass through an ion-exchange resin (SCX-2) to obtain the free base

2-(Piperidin-4-yloxy)ethanethioamide.

Part 4: Visualization of Reaction Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical

intermediate states.

Figure 1: Synthetic route from commercial precursors to target thioamide.
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Figure 1: Synthetic route from commercial precursors to target thioamide.[1][2][3][4][5][6][7][8]

[9][10][11][12]

Part 5: Applications & Handling[12]
Storage & Stability

Hygroscopicity: Thioamides can be hygroscopic. Store the salt form in a desiccator at -20°C.

Oxidation Sensitivity: The C=S bond is susceptible to oxidation to the amide (C=O) or sulfine

(C=S=O) by strong oxidants. Avoid exposure to bleach or peroxides [2].

Medicinal Chemistry Utility
Peptidomimetics: Used to replace the peptide bond in protease inhibitors, increasing half-life

by resisting enzymatic hydrolysis.

Fragment Screening: The low molecular weight (174 Da) makes it an ideal "fragment" for

NMR-based screening against therapeutic targets.

H₂S Donor Systems: The hydrolysis of the thioamide in vivo generates H₂S, which has

vasorelaxant and anti-inflammatory effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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